4-ACETYL-5-(2,5-DIMETHOXYPHENYL)-1-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
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Overview
Description
4-Acetyl-5-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by its unique structure, which includes acetyl, dimethoxyphenyl, fluorophenyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino acid derivative or a diketone.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Incorporation of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene and a suitable nucleophile.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide or a hydroxylating enzyme.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-acetyl-5-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving hydroxylation and acetylation reactions. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest possible activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its functional groups allow for easy modification and incorporation into larger molecular frameworks.
Mechanism of Action
The mechanism of action of 4-acetyl-5-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves interactions with specific molecular targets, such as enzymes and receptors. The acetyl and hydroxy groups can participate in hydrogen bonding and covalent interactions, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-5-(2,5-dimethoxyphenyl)-1-(4-chlorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
- 4-Acetyl-5-(2,5-dimethoxyphenyl)-1-(4-bromophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
- 4-Acetyl-5-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 4-acetyl-5-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
3-acetyl-2-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5/c1-11(23)17-18(15-10-14(26-2)8-9-16(15)27-3)22(20(25)19(17)24)13-6-4-12(21)5-7-13/h4-10,18,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJCSXPNRKJKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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